2-Chloro-N-(4-isopropoxyphenyl)acetamide
Overview
Description
2-Chloro-N-(4-isopropoxyphenyl)acetamide is a chemical compound with the CAS Number: 100129-54-2 . It has a molecular weight of 227.69 and its linear formula is C11 H14 Cl N O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-(4-isopropoxyphenyl)acetamide is 1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) . This indicates the presence of an isopropoxy group attached to a phenyl ring, which is further attached to an acetamide group with a chlorine atom .Physical And Chemical Properties Analysis
2-Chloro-N-(4-isopropoxyphenyl)acetamide is a solid at room temperature . It has a molecular weight of 227.69 and its linear formula is C11 H14 Cl N O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Application in Pharmaceuticals
Field
This compound is used in the field of pharmaceuticals, specifically in the production of active pharmaceutical ingredients .
Application
2-Chloro-N-(4-isopropoxyphenyl)acetamide is used in the synthesis of the active pharmaceutical ingredient Lorazepam . Lorazepam is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients as well as sedation of aggressive patients .
Method of Application
A reversed-phase high performance liquid chromatography method was developed and validated for the quantification of 2-Chloro-N-(4-isopropoxyphenyl)acetamide in Lorazepam . This method provided excellent sensitivity and a typical target analyte level of 150 ppm .
Results or Outcomes
The proposed method is specific, linear, accurate, and precise. The calibration curve was linear over the concentration range of LOQ to 120% with a correlation coefficient of 0.99 . This method has low limits of detection and quantification for all the analytes. Accuracy was observed within the range of 85–115% for all the analytes .
properties
IUPAC Name |
2-chloro-N-(4-propan-2-yloxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOJEGURDPDERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586102 | |
Record name | 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-isopropoxyphenyl)acetamide | |
CAS RN |
100129-54-2 | |
Record name | 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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